1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
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Overview
Description
1-Cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C16H22ClN3. It is known for its unique structure, which includes a cyclopentyl group, a phenylethyl group, and a pyrazol-4-amine core.
Preparation Methods
The synthesis of 1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide.
Attachment of the phenylethyl group: This can be done through a nucleophilic substitution reaction using a phenylethyl halide.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain cellular pathways by binding to receptors or enzymes, thereby influencing their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
1-Cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can be compared to other similar compounds, such as:
1-Cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine: The non-hydrochloride form of the compound.
1-Cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.
1-Cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;acetate: Another similar compound with an acetate salt.
The uniqueness of this compound lies in its specific salt form, which can influence its solubility, stability, and biological activity .
Properties
Molecular Formula |
C16H22ClN3 |
---|---|
Molecular Weight |
291.82 g/mol |
IUPAC Name |
1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-2-6-14(7-3-1)10-11-17-15-12-18-19(13-15)16-8-4-5-9-16;/h1-3,6-7,12-13,16-17H,4-5,8-11H2;1H |
InChI Key |
YSLDKQZHVSMETE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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